

# Understanding the interaction of EB-47 with ARTD1

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: EB 47

Cat. No.: B1139098

[Get Quote](#)

An In-Depth Technical Guide to the Interaction of EB-47 with ARTD1

## Foreword

The study of enzyme-inhibitor interactions is a cornerstone of modern drug discovery. Understanding the precise mechanism of action, quantifying binding affinity, and confirming target engagement within a complex cellular environment are critical milestones in the development of novel therapeutics. This guide provides a comprehensive technical overview of the interaction between EB-47, a potent small molecule inhibitor, and its target, ADP-ribosyltransferase D-type 1 (ARTD1), more commonly known as Poly(ADP-ribose) polymerase 1 (PARP1). As a Senior Application Scientist, my objective is to not only present established protocols but to also provide the rationale behind the selection of specific assays and the interpretation of their results. This document is intended for researchers, scientists, and drug development professionals engaged in the study of DNA damage repair pathways and the development of targeted cancer therapies.

## Introduction: The ARTD1-DNA Damage Axis and the Advent of EB-47

### ARTD1 (PARP1): The Sentinel of Genomic Integrity

ARTD1 is a ubiquitously expressed nuclear enzyme that plays a pivotal role in maintaining genomic stability. It acts as a first responder to DNA damage, particularly single-strand breaks (SSBs).[1] Upon detecting a break, ARTD1 binds to the damaged DNA, triggering a profound

conformational change that increases its catalytic activity by up to 500-fold.[2] Using nicotinamide adenine dinucleotide (NAD<sup>+</sup>) as a substrate, ARTD1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process known as PARylation.[3][4] This burst of PARylation serves as a scaffold to recruit a multitude of downstream DNA repair factors, effectively flagging the damage site and initiating the repair cascade.[2][4]

While essential for cell survival, the overactivation of ARTD1 in response to excessive DNA damage can deplete cellular NAD<sup>+</sup> and ATP stores, leading to a form of programmed cell death.[5][6] This dual role in cell survival and death makes ARTD1 a compelling therapeutic target. The concept of "synthetic lethality," where inhibiting ARTD1 is selectively toxic to cancer cells harboring defects in other DNA repair pathways (such as BRCA1/2 mutations), has revolutionized treatment for certain cancers.[7]

## EB-47: A Potent and Selective ARTD1 Inhibitor

EB-47 is a piperazine-linked adenosine analog designed as a potent and selective inhibitor of ARTD1.[8] It exhibits a high degree of potency with a reported half-maximal inhibitory concentration (IC<sub>50</sub>) of 45 nM.[9][10] Mechanistically, EB-47 functions as a NAD<sup>+</sup> mimetic. Its structure includes an adenosine moiety connected to a nicotinamide mimic, allowing it to bind competitively to the NAD<sup>+</sup> substrate-binding site of ARTD1.[8] This direct competition prevents the synthesis of PAR, thereby abrogating the downstream signaling and recruitment functions of the enzyme.

## The Core Interaction: Mechanism of Action

The therapeutic efficacy of EB-47 stems from its precise and potent inhibition of ARTD1's enzymatic function. This inhibition leads to two primary cytotoxic consequences for cancer cells:

- **Inhibition of DNA Repair:** By binding to the catalytic domain, EB-47 prevents the PARylation necessary to recruit the single-strand break repair machinery.[7] These unrepaired single-strand breaks can collapse replication forks during S-phase, leading to the formation of more lethal double-strand breaks. In cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations), these double-strand breaks cannot be repaired, leading to cell death.[7]

- PARP Trapping: Beyond simple catalytic inhibition, many PARP inhibitors, including those that mimic NAD<sup>+</sup>, "trap" the ARTD1 enzyme on the DNA at the site of damage.[11] The inhibitor-bound ARTD1-DNA complex is a physical obstacle to DNA replication and transcription, representing a highly cytotoxic lesion that contributes significantly to the inhibitor's anti-tumor activity.[12]

The following diagram illustrates the central role of ARTD1 in DNA repair and the mechanism of EB-47's inhibitory action.



[Click to download full resolution via product page](#)

Caption: ARTD1 signaling pathway and the inhibitory mechanism of EB-47.

## Biophysical Characterization: Quantifying the Binding Event

To rationally design and optimize inhibitors, it is crucial to directly measure the physical interaction between the compound and its protein target. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose, providing a complete thermodynamic profile of the binding interaction in a single experiment.[13]

### Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[14] By titrating the inhibitor (EB-47) into a solution containing the target protein (ARTD1), one can determine the binding affinity ( $K_d$ ), stoichiometry ( $n$ ), and the enthalpy ( $\Delta H$ ) and entropy ( $\Delta S$ ) of binding.[13] [15] This level of detail is invaluable; for instance, a binding event driven by a large favorable enthalpy change often suggests strong hydrogen bonding and van der Waals interactions.

The workflow for an ITC experiment is a systematic process of precise titrations and heat measurement.

## Workflow: Isothermal Titration Calorimetry (ITC)



[Click to download full resolution via product page](#)

Caption: A generalized workflow for an ITC experiment.

## Detailed Protocol: ITC Analysis of EB-47 and ARTD1

Objective: To determine the thermodynamic parameters of EB-47 binding to the catalytic domain of ARTD1.

Materials:

- High-purity recombinant human ARTD1 catalytic domain (>95% purity).
- EB-47 compound, high purity.
- ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC).
- ITC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP, 5% DMSO.
- Dialysis equipment.

Protocol:

- Protein Preparation: Dialyze the ARTD1 protein extensively against the ITC buffer at 4°C to ensure buffer matching. After dialysis, determine the final protein concentration accurately using a spectrophotometer (A280) or a BCA assay.
- Ligand Preparation: Dissolve EB-47 in 100% DMSO to create a high-concentration stock. Then, dilute this stock into the final ITC buffer to the desired working concentration. The final DMSO concentration must be identical in both the protein and ligand solutions to avoid heat-of-dilution artifacts.
- Instrument Setup: Set the experimental temperature to 25°C. The sample cell volume is typically ~200 µL and the syringe volume is ~40 µL.
- Loading:
  - Load the ARTD1 solution into the sample cell at a concentration of 10-20 µM.
  - Load the EB-47 solution into the titration syringe at a concentration 10-15 times that of the protein (e.g., 150-250 µM).

- Titration Parameters:
  - Set an initial injection of 0.4  $\mu\text{L}$  (to be discarded during analysis) followed by 18-20 subsequent injections of 2  $\mu\text{L}$  each.
  - Set the spacing between injections to 150 seconds to allow the signal to return to baseline.
  - Set the stirring speed to 750 rpm.
- Data Acquisition: Run the titration experiment. As a control, perform a separate titration of EB-47 into the buffer alone to measure the heat of dilution, which will be subtracted from the experimental data.
- Data Analysis:
  - Integrate the raw power-versus-time data to obtain the heat change per injection.
  - Plot the heat change against the molar ratio of EB-47 to ARTD1.
  - Fit the resulting binding isotherm to a suitable model (e.g., a single-site binding model) using the instrument's analysis software. This will yield the key thermodynamic parameters.

Data Presentation:

| Parameter             | Symbol      | Typical Value (Example)          | Interpretation                          |
|-----------------------|-------------|----------------------------------|-----------------------------------------|
| Association Constant  | $K_A$       | $2.2 \times 10^7 \text{ M}^{-1}$ | Strength of the binding interaction.    |
| Dissociation Constant | $K_d$       | 45 nM                            | Concentration for 50% target occupancy. |
| Stoichiometry         | $n$         | ~1.0                             | Binding ratio (Inhibitor:Protein).      |
| Enthalpy Change       | $\Delta H$  | -12.5 kcal/mol                   | Heat released/absorbed upon binding.    |
| Entropy Change        | $T\Delta S$ | -2.3 kcal/mol                    | Change in disorder upon binding.        |
| Gibbs Free Energy     | $\Delta G$  | -10.2 kcal/mol                   | Overall binding energy.                 |

## Biochemical Assays: Measuring Functional Inhibition

While ITC confirms direct binding, it is essential to demonstrate that this binding translates into functional inhibition of the enzyme's catalytic activity. Homogeneous enzymatic assays are the workhorse for this, allowing for the determination of  $IC_{50}$  values in a high-throughput format.

### PARP1 Enzymatic Activity Assay

A common method involves measuring the consumption of  $NAD^+$  or the production of PAR. A robust assay uses a chemiluminescent or fluorescent readout and is designed for 96- or 384-well plates.<sup>[16]</sup> The principle is to incubate the ARTD1 enzyme with a DNA-damage activator (e.g., nicked DNA) and its substrate ( $NAD^+$ ), in the presence of varying concentrations of the inhibitor (EB-47). The amount of PAR produced is then quantified.<sup>[17][18]</sup>



[Click to download full resolution via product page](#)

Caption: Workflow for a typical ARTD1 (PARP1) enzymatic inhibition assay.

## Detailed Protocol: Chemiluminescent PARP1 Inhibition Assay

Objective: To determine the IC<sub>50</sub> value of EB-47 for ARTD1.

Materials:

- PARP1 Assay Kit (containing ARTD1 enzyme, activated DNA, histones, NAD<sup>+</sup>, anti-PAR antibody, etc.).
- EB-47 compound.
- White, opaque 96-well plates.
- Chemiluminescent plate reader.

Protocol:

- **Compound Dilution:** Prepare a serial dilution of EB-47 in the assay buffer. A typical starting concentration is 10 μM, diluted in 10 steps with a 1:3 dilution factor. Include a "no inhibitor" (0% inhibition) and a "no enzyme" (100% inhibition) control.
- **Reaction Setup:** To each well of the 96-well plate, add in the following order:
  - 5 μL of diluted EB-47 or control.
  - 40 μL of a master mix containing ARTD1 enzyme, activated DNA, and histones.
- **Pre-incubation:** Incubate the plate for 10 minutes at room temperature to allow EB-47 to bind to the enzyme.
- **Reaction Initiation:** Add 5 μL of NAD<sup>+</sup> to each well to start the enzymatic reaction.
- **Enzymatic Reaction:** Incubate the plate for 60 minutes at 30°C.
- **Detection:**

- Add 50  $\mu$ L of a solution containing an anti-PAR primary antibody and a secondary antibody conjugated to horseradish peroxidase (HRP).
- Incubate for 60 minutes at room temperature.
- Wash the plate several times to remove unbound reagents.
- Add 50  $\mu$ L of a chemiluminescent HRP substrate.
- Signal Reading: Immediately read the luminescence signal on a plate reader.
- Data Analysis:
  - Normalize the data to the 0% and 100% inhibition controls.
  - Plot the percent inhibition versus the logarithm of the EB-47 concentration.
  - Fit the data using a four-parameter logistic regression to calculate the IC<sub>50</sub> value.

Data Presentation:

| Compound | Target        | IC <sub>50</sub> (nM) | Selectivity vs. ARTD5 (IC <sub>50</sub> in nM) |
|----------|---------------|-----------------------|------------------------------------------------|
| EB-47    | ARTD1 (PARP1) | 45[8][9][10]          | 410[8][9]                                      |

## Cellular Assays: Probing Target Engagement and Efficacy

Confirming that a compound binds and inhibits its target in the complex milieu of a living cell is a critical step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in intact cells or tissue lysates.[19][20]

### Cellular Thermal Shift Assay (CETSA®)

CETSA operates on the principle that ligand binding stabilizes a target protein against thermal denaturation.[21] When cells are treated with a binding compound like EB-47 and then heated, the ARTD1 protein will be stabilized and remain soluble at higher temperatures compared to

ARTD1 in untreated cells.[20] The amount of soluble ARTD1 remaining at each temperature can be quantified by Western blot or other protein detection methods.

Workflow: Cellular Thermal Shift Assay (CETSA)



[Click to download full resolution via product page](#)

Caption: Workflow for a classic CETSA experiment to verify target engagement.

## Detailed Protocol: CETSA for EB-47 Target Engagement

Objective: To confirm that EB-47 binds to and stabilizes ARTD1 in intact cells.

Materials:

- Human cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1).
- EB-47 compound and vehicle (DMSO).
- PBS, protease and phosphatase inhibitors.
- PCR thermal cycler for heating.
- Reagents for Western blotting, including a specific primary antibody for ARTD1.

Protocol:

- Cell Treatment: Culture cells to ~80% confluency. Treat the cells with a saturating concentration of EB-47 (e.g., 10  $\mu$ M) or vehicle control for 1-2 hours in the incubator.
- Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease/phosphatase inhibitors to a final concentration of  $\sim 10^7$  cells/mL.
- Heating Step: Aliquot 50  $\mu$ L of the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 42, 46, 50, 54, 58, 62°C) for 3 minutes, followed by a 3-minute cooling step at 25°C. Include an unheated control.
- Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
- Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

- **Sample Preparation:** Carefully transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration and normalize all samples.
- **Western Blot Analysis:**
  - Separate the protein samples by SDS-PAGE and transfer to a PVDF membrane.
  - Probe the membrane with a primary antibody against ARTD1, followed by an HRP-conjugated secondary antibody.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- **Data Analysis:**
  - Quantify the band intensities for ARTD1 at each temperature for both the vehicle- and EB-47-treated samples.
  - Normalize the intensity of each heated sample to the unheated control (defined as 100% soluble).
  - Plot the percentage of soluble ARTD1 against temperature to generate "CETSA melt curves." A shift in the curve to the right for the EB-47-treated sample indicates target stabilization and engagement.

## Conclusion and Future Perspectives

The interaction between EB-47 and ARTD1 exemplifies a successful rational drug design strategy. By mimicking the natural substrate, NAD<sup>+</sup>, EB-47 achieves potent and selective inhibition of ARTD1's catalytic activity. The technical workflows described herein—from biophysical characterization with ITC to functional biochemical assays and finally to cellular target engagement with CETSA—provide a robust framework for validating this interaction. This multi-faceted approach ensures a high degree of confidence that the observed cellular effects are indeed due to the on-target activity of the compound.

Future research will likely focus on leveraging this detailed understanding to explore next-generation inhibitors with improved properties, such as enhanced trapping efficiency or differential selectivity across the broader ARTD (PARP) family. Furthermore, these validated

assays are critical tools for investigating mechanisms of resistance and for identifying patient populations most likely to benefit from ARTD1-targeted therapies.

## References

- Vertex AI Search. (2020, May 13). EB-47, a NAD<sup>+</sup> Mimetic, is a Potent and Selective PARP-1/ARTD-1 Inhibitor.
- PubMed. An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. [[Link](#)]
- Wikipedia. PARP1. [[Link](#)]
- Portland Press. (2014, January 23). PARP inhibitors for anticancer therapy | Biochemical Society Transactions. [[Link](#)]
- BPS Bioscience. PARP Assays. [[Link](#)]
- National Center for Biotechnology Information (PMC). (2014, December 1). ARTD1-induced poly-ADP-ribose formation enhances PPAR $\gamma$  ligand binding and co-factor exchange. [[Link](#)]
- PubMed. ARTD1 (PARP1) activation and NAD(+) in DNA repair and cell death. [[Link](#)]
- MDPI. Identification of KHS-101 as a Transcription Factor EB Activator to Promote  $\alpha$ -Synuclein Degradation. [[Link](#)]
- National Center for Biotechnology Information (PMC). ARTD1/PARP1 negatively regulates glycolysis by inhibiting hexokinase 1 independent of NAD<sup>+</sup> depletion. [[Link](#)]
- MDPI. Dietary (-)-Epigallocatechin Gallate (EGCG): State-of-the-Art Advances in Bioactivities, Bioavailability Enhancement Strategies, and Applications in Nutrition and Health. [[Link](#)]
- National Center for Biotechnology Information (PMC). (2014, October 3). ARTD1 (PARP1) activation and NAD<sup>+</sup> in DNA repair and cell death. [[Link](#)]
- MDPI. (2014, January 16). The PARP1/ARTD1-Mediated Poly-ADP-Ribosylation and DNA Damage Repair in B Cell Diversification. [[Link](#)]

- National Center for Biotechnology Information (NCBI). (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [[Link](#)]
- PubMed. Isothermal titration calorimetry for studying protein-ligand interactions. [[Link](#)]
- Wikipedia. Clonazepam. [[Link](#)]
- PubMed. Different mechanisms of action of 2, 2', 4, 4'-tetrabromodiphenyl ether (BDE-47) and its metabolites (5-OH-BDE-47 and 6-OH-BDE-47) on cell proliferation in OVCAR-3 ovarian cancer cells and MCF-7 breast cancer cells. [[Link](#)]
- ACS Publications. (2022, September 1). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [[Link](#)]
- BioWorld. (2025, November 7). Chengdu Zeling Biomedical Technology describes new PARP-1 inhibitors. [[Link](#)]
- White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [[Link](#)]
- BellBrook Labs. Enzolution PARP1 Assay System. [[Link](#)]
- BMG LABTECH. PARP assay for inhibitors. [[Link](#)]
- National Center for Biotechnology Information (PMC). Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. [[Link](#)]
- bioRxiv. (2022, January 27). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [[Link](#)]
- National Institute on Drug Abuse (NIDA). (2022, March 25). Kratom. [[Link](#)]
- Yale University. Isothermal Titration Calorimetry of Protein-Protein Interactions. [[Link](#)]
- BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [[Link](#)]
- Journal of Inflammation Research. (2026, January 20). Systemic Inflammation Mediates the Association between Atrial Fibrilla. [[Link](#)]

- YouTube. (2023, September 19). Functional Assays for the Development of Agonistic Antibodies. [[Link](#)]
- National Center for Biotechnology Information (PMC). (2022, February 24). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. [[Link](#)]
- YouTube. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [[Link](#)]
- ResearchGate. ARTD1 Hyperactivation Induced by DNA Repair Intermediates Triggers.... [[Link](#)]
- National Center for Biotechnology Information (PMC). (2026, January 1). The Physiological and Therapeutic Role of CD47 in Macrophage Function and Cancer. [[Link](#)]
- YouTube. (2021, May 8). Isothermal Titration Calorimetry | ITC | Biochemistry. [[Link](#)]
- CETSA. Publications. [[Link](#)]
- ResearchGate. (a) Biochemical PARP-1 trapping assay to assess trapping potency... | Download Scientific Diagram. [[Link](#)]
- Merck Millipore. PARP Inhibitor IX, EB-47 - Calbiochem | 324473. [[Link](#)]
- TA Instruments. Characterizing Protein-Protein Interactions by ITC. [[Link](#)]

### ***Need Custom Synthesis?***

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## **Sources**

- 1. PARP1 - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 2. mdpi.com [[mdpi.com](https://mdpi.com)]

- 3. ARTD1 (PARP1) activation and NAD(+) in DNA repair and cell death - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. ARTD1 (PARP1) activation and NAD+ in DNA repair and cell death - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 5. ARTD1/PARP1 negatively regulates glycolysis by inhibiting hexokinase 1 independent of NAD+ depletion - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 6. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 7. [portlandpress.com](https://portlandpress.com) [[portlandpress.com](https://portlandpress.com)]
- 8. [immune-system-research.com](https://immune-system-research.com) [[immune-system-research.com](https://immune-system-research.com)]
- 9. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- 10. [apexbt.com](https://apexbt.com) [[apexbt.com](https://apexbt.com)]
- 11. [bpsbioscience.com](https://bpsbioscience.com) [[bpsbioscience.com](https://bpsbioscience.com)]
- 12. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 13. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 14. [youtube.com](https://youtube.com) [[youtube.com](https://youtube.com)]
- 15. [eprints.whiterose.ac.uk](https://eprints.whiterose.ac.uk) [[eprints.whiterose.ac.uk](https://eprints.whiterose.ac.uk)]
- 16. [bmglabtech.com](https://bmglabtech.com) [[bmglabtech.com](https://bmglabtech.com)]
- 17. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 18. [sigmaaldrich.com](https://sigmaaldrich.com) [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://ncbi.nlm.nih.gov)]
- 20. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 21. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | [bioRxiv](https://bioRxiv.org) [[biorxiv.org](https://bioRxiv.org)]
- To cite this document: BenchChem. [Understanding the interaction of EB-47 with ARTD1]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1139098#understanding-the-interaction-of-eb-47-with-artd1>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)